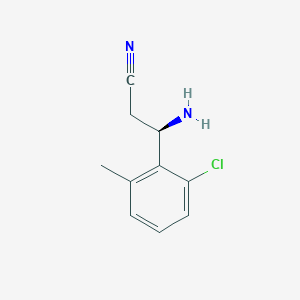

(3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile

CAS No.:

Cat. No.: VC17474162

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2 |

|---|---|

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | (3R)-3-amino-3-(2-chloro-6-methylphenyl)propanenitrile |

| Standard InChI | InChI=1S/C10H11ClN2/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |

| Standard InChI Key | UJMXLMCCMSEEAH-SECBINFHSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)Cl)[C@@H](CC#N)N |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C(CC#N)N |

Introduction

(3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile is a chiral organic compound with a propanenitrile backbone, featuring an amino group and a chlorinated aromatic ring. Its chemical structure includes a stereogenic center at the carbon atom adjacent to the amino group, which contributes to its potential biological activity and specificity in various applications, particularly in medicinal chemistry and organic synthesis .

Synthesis and Production

The synthesis of (3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. While specific synthesis pathways are not detailed in the available literature, common reagents used in similar reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide or sodium methoxide for substitution reactions.

Biological Activity and Applications

Research on compounds with similar structures suggests potential anti-inflammatory and anticancer properties, indicating their value as lead structures for drug development. The specific biological activity of (3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile is not extensively documented, but its structural features allow it to interact with biological macromolecules through hydrogen bonding and electrostatic interactions, which may influence various biological pathways.

| Potential Biological Activity | Description |

|---|---|

| Anti-inflammatory Properties | Similar compounds have shown promise in reducing inflammation. |

| Anticancer Properties | Potential to inhibit cancer cell growth or proliferation. |

| Enzymatic Interactions | May interact with enzymes like nitrilases, influencing biochemical pathways. |

Comparison with Related Compounds

Several compounds share structural similarities with (3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile, each with unique features that influence their biological activity and chemical reactivity.

| Compound Name | Key Features |

|---|---|

| (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile | Fluorinated aromatic ring, potential for distinct biological activity. |

| (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile | Chlorinated aromatic ring, explored for biochemical probe roles. |

| (3R)-3-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanenitrile | Incorporates both chlorine and fluorine, potentially exhibiting unique interaction profiles. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume